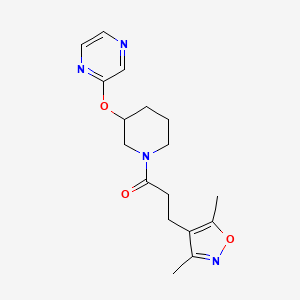

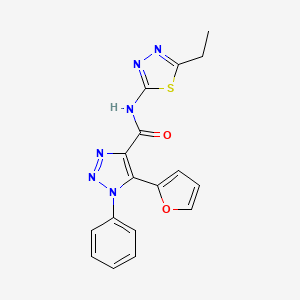

N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide” is a complex organic molecule. It contains several functional groups and heterocyclic compounds such as furan and thiophene . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would contribute to the aromaticity of the molecule, while the hydroxy, methylthio, and oxalamide groups would likely be involved in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan and thiophene rings could undergo electrophilic aromatic substitution reactions, while the hydroxy group could potentially be involved in acid-base reactions .Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives with various conjugated linkers, including furan, have shown significant potential in dye-sensitized solar cells (DSSCs). A study by (Se Hun Kim et al., 2011) demonstrated that phenothiazine derivatives with furan as a conjugated linker exhibited an improved solar energy-to-electricity conversion efficiency. This implies that compounds with furan linkers could enhance the performance of DSSCs.

Photoinduced Oxidative Annulation

In a study exploring photoinduced oxidative annulation, (Jin Zhang et al., 2017) synthesized highly functionalized polyheterocyclic compounds. They utilized ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, demonstrating the potential of furan compounds in organic synthesis and their role in the formation of complex organic molecules.

Synthesis of γ-Hydroxybutenolides

A study on the synthesis of γ-hydroxybutenolides involved photooxygenation of 2-thiophenyl-substituted furans (Vasiliki Kotzabasaki et al., 2016). This process led to the regiocontrolled and quantitative synthesis of these compounds, indicating the utility of furan compounds in the synthesis of specialized organic structures.

Synthesis of Expanded Calix[n]pyrroles

In the field of macrocyclic chemistry, the synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes was explored by (A. Nagarajan et al., 2001). This study highlights the versatility of furan compounds in forming complex and varied macrocyclic structures.

Electrophilic Fluorination of Thiophenes and Furans

The electrophilic fluorination of thiophenes and furans was investigated by (B. Reddy et al., 2012), emphasizing the chemical reactivity of these compounds and their potential applications in creating fluorinated organic molecules.

Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters was conducted by (Yi Jiang et al., 2014), demonstrating the use of furan derivatives in the development of novel biobased furan polyesters.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential therapeutic applications. Given the wide range of therapeutic properties reported for other thiophene-containing compounds, this compound could potentially be of interest in the field of medicinal chemistry .

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-26-15-6-3-2-5-14(15)21-18(23)17(22)20-12-19(24,13-8-9-25-11-13)16-7-4-10-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXUKINCVPNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)

![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide](/img/structure/B2780646.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2780647.png)

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)